molecular formula C20H27N5O3S B11248399 4-(6-Methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

4-(6-Methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No.: B11248399
M. Wt: 417.5 g/mol
InChI Key: OTXRMSWMOCFISZ-UHFFFAOYSA-N
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Description

4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with molecular targets, making it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H27N5O3S/c1-16-4-3-5-18(14-16)29(26,27)25-8-6-24(7-9-25)20-21-17(2)15-19(22-20)23-10-12-28-13-11-23/h3-5,14-15H,6-13H2,1-2H3

InChI Key

OTXRMSWMOCFISZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C

Origin of Product

United States

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